molecular formula C14H15NO3 B2589500 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 59157-31-2

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2589500
CAS No.: 59157-31-2
M. Wt: 245.278
InChI Key: XKSLIJHVJSMXPT-UHFFFAOYSA-N
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Description

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C14H15NO3 It is characterized by a cyclohexene ring substituted with a phenylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohex-3-ene-1-carboxylic acid+Phenyl isocyanate6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid\text{Cyclohex-3-ene-1-carboxylic acid} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Cyclohex-3-ene-1-carboxylic acid+Phenyl isocyanate→6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
  • 6-(Benzylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Uniqueness

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a phenylcarbamoyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSLIJHVJSMXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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